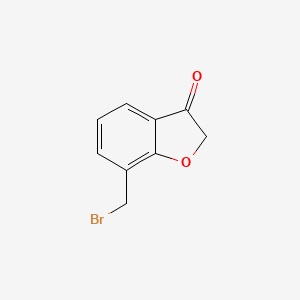![molecular formula C12H9ClN4 B8418112 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile CAS No. 479685-47-7](/img/structure/B8418112.png)
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile
Overview
Description
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a benzonitrile group, which is a benzene ring with a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile typically involves the reaction of 6-chloro-2-pyrazinecarboxamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: A precursor in the synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile.
Benzylamine: Another precursor used in the synthesis.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyrazine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
479685-47-7 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-[[(6-chloropyrazin-2-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-11-7-15-8-12(17-11)16-6-10-3-1-2-9(4-10)5-14/h1-4,7-8H,6H2,(H,16,17) |
InChI Key |
QBCWWZGTKVUZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
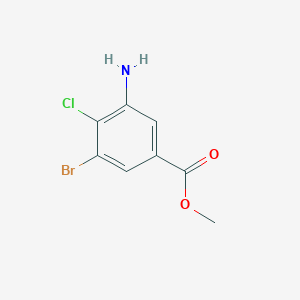
![(R,Z)-3-[(2-Methoxyethoxy)methoxy]-2,3,4,7-tetrahydrooxepine](/img/structure/B8418049.png)
![6-Bromo-2-tert-butyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8418050.png)
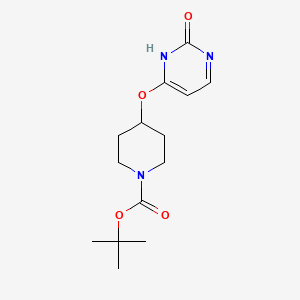

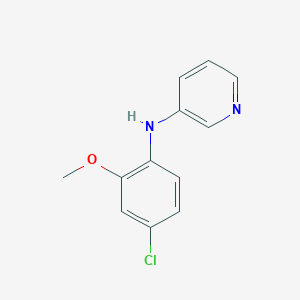
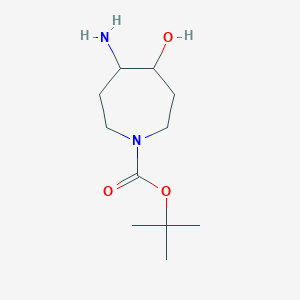
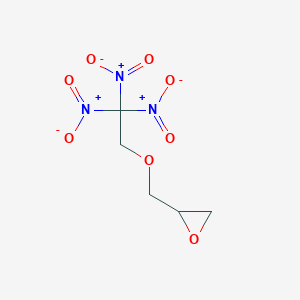
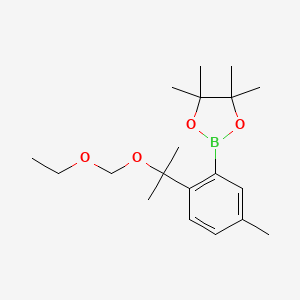
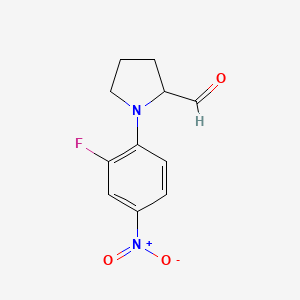
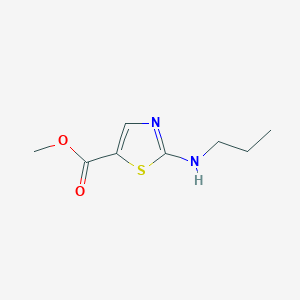
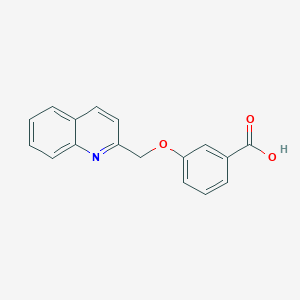
sulfamoyl}benzoic acid](/img/structure/B8418121.png)
